1-(3,3-Diethoxypropyl)pyrrolidine
Description
Properties
IUPAC Name |
1-(3,3-diethoxypropyl)pyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-3-13-11(14-4-2)7-10-12-8-5-6-9-12/h11H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAATUPVYCPDKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCN1CCCC1)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24299-78-3 | |
| Record name | 1-(3,3-diethoxypropyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies and Methodologies for 1 3,3 Diethoxypropyl Pyrrolidine and Its Analogs
Alkylation-Based Approaches to 1-(3,3-Diethoxypropyl)pyrrolidine Synthesis
Direct alkylation of pyrrolidine (B122466) represents a classical and straightforward approach to the synthesis of N-substituted pyrrolidines. The synthesis of this compound can be achieved through the reaction of pyrrolidine with a suitable 3-carbon electrophile bearing a protected aldehyde, such as 3-halopropionaldehyde diethyl acetal (B89532).
A common precursor for this alkylation is 3-bromopropionaldehyde diethyl acetal. The reaction involves the nucleophilic attack of the secondary amine of the pyrrolidine ring on the electrophilic carbon bearing the halogen. The presence of a base is typically required to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. Common bases used for this purpose include potassium carbonate or triethylamine.
Interestingly, studies on the alkylation of phenols with 1-(3-chloropropyl)pyrrolidine (B1588886) have revealed the intermediacy of a highly reactive azetidinium ion. nih.gov This intermediate, 4-azoniaspiro[3.4]octane, is formed via a slow intramolecular cyclization of the starting alkyl halide. nih.gov This azetidinium ion then acts as the active alkylating agent. It is plausible that a similar mechanism is at play in the alkylation of pyrrolidine with 3-halopropionaldehyde diethyl acetals, where the initial N-alkylation is followed by or is in competition with the formation of this spirocyclic intermediate.
The choice of solvent and reaction conditions can significantly influence the reaction rate and yield. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often employed to facilitate the reaction. researchgate.net In some cases, the use of an in situ Finkelstein reaction, by adding a catalytic amount of sodium iodide, can enhance the rate of alkylation by converting a less reactive alkyl chloride or bromide to the more reactive alkyl iodide. researchgate.net
| Reactant 1 | Reactant 2 | Base | Solvent | Key Feature |
| Pyrrolidine | 3-Bromopropionaldehyde diethyl acetal | K₂CO₃ | DMF | Direct N-alkylation |
| Pyrrolidine | 1-(3-Chloropropyl)pyrrolidine | - | NMP | Proceeds via azetidinium ion intermediate nih.gov |
| Phenol (B47542) | 1-(3-Chloropropyl)pyrrolidine | - | NMP | Mechanistic study of alkylating agent nih.gov |
Utilizing Nitrogen-Containing Acetals in Pyrrolidine Ring Construction
Nitrogen-containing acetals are versatile building blocks in organic synthesis, capable of participating in a variety of ring-forming reactions. Their dual functionality, possessing both a nucleophilic nitrogen atom and an electrophilic acetal carbon, allows for the construction of heterocyclic systems like pyrrolidines under specific reaction conditions.
Reactions of 1-(3,3-Diethoxypropyl)ureas and Related Acetals
Research has shown that 1-(3,3-diethoxypropyl)urea and its derivatives can serve as precursors for the synthesis of various heterocyclic compounds, including substituted tetrahydropyrimidines. researchgate.net While not directly forming a pyrrolidine ring from the urea (B33335) moiety itself, these studies highlight the reactivity of the 3,3-diethoxypropyl group under acidic conditions.
In the presence of an acid catalyst, the diethyl acetal can be hydrolyzed to reveal a reactive aldehyde. This in situ generated aldehyde can then participate in intramolecular cyclization reactions or intermolecular reactions with other nucleophiles. For instance, the acid-catalyzed reaction of 1-(3,3-diethoxypropyl)urea with phenols leads to the formation of 1,6-disubstituted tetrahydropyrimidine-2(1H)-ones. researchgate.net This reaction proceeds through the formation of an N-acyliminium ion intermediate, which is then attacked by the electron-rich aromatic ring of the phenol.
While these specific examples lead to six-membered rings, the underlying principle of activating the acetal for subsequent cyclization is relevant. By modifying the structure of the nitrogen-containing side chain, it is conceivable that a similar strategy could be employed to construct a five-membered pyrrolidine ring.
Acid-Catalyzed Cascade Reactions Involving N-(4,4-Diethoxybutyl)imines
A powerful strategy for the synthesis of 2-arylpyrrolidines involves the acid-catalyzed cascade reaction of 4-aminobutanal (B194337) derivatives with aromatic nucleophiles. These 4-aminobutanal derivatives are readily generated in situ from precursors like N-(4,4-diethoxybutyl)imines or related acetals.
The reaction is initiated by the acid-catalyzed hydrolysis of the diethyl acetal to the corresponding aldehyde. This aldehyde then undergoes intramolecular cyclization with the pendant amine to form a cyclic iminium ion. This reactive intermediate is then trapped by an external nucleophile, such as an electron-rich aromatic or heteroaromatic compound, at the C2 position of the pyrrolidine ring. This one-pot process allows for the efficient construction of the 2-substituted pyrrolidine core.
Cycloaddition Reactions in Pyrrolidine Framework Assembly
Cycloaddition reactions offer a convergent and stereocontrolled approach to the synthesis of complex cyclic systems, including pyrrolidines. These methods are particularly valuable for creating multiple stereocenters in a single step.
[3+2] Dipolar Cycloaddition of Azomethine Ylides with Vinyl Ketones
The [3+2] dipolar cycloaddition between an azomethine ylide and a dipolarophile is a powerful and widely used method for the synthesis of pyrrolidine rings. kg.ac.rs Azomethine ylides, which are 1,3-dipoles, can be generated in situ from various precursors, including the decarboxylation of α-amino acids or the ring-opening of aziridines.
In the context of synthesizing analogs of this compound, an azomethine ylide can be reacted with a vinyl ketone. This reaction proceeds with high regioselectivity and can be rendered stereoselective through the use of chiral auxiliaries or catalysts. The reaction is typically carried out under mild conditions and affords highly functionalized pyrrolidines in good to excellent yields. kg.ac.rs The versatility of this method allows for the introduction of a wide range of substituents on the pyrrolidine ring by varying the structure of the azomethine ylide and the vinyl ketone. kg.ac.rsiaea.org
| Dipole Precursor | Dipolarophile | Solvent | Yield | Key Feature |
| Isatin and Sarcosine | (E)-1,3-diphenylprop-2-en-1-one | Methanol | 88% | High yield, mild conditions kg.ac.rs |
| Glycine derivatives | Vinyl ketones | Various | Moderate to High | Access to multi-functionalized pyrrolidines kg.ac.rs |
Rhodium(III)-Catalyzed Formal [4+1] Approaches from Unactivated Terminal Alkenes and Nitrene Sources
A more recent and innovative approach to pyrrolidine synthesis involves a rhodium(III)-catalyzed formal [4+1] cycloaddition of unactivated terminal alkenes with a nitrene source. nih.govnih.gov This methodology provides a rapid route to various pyrrolidine-containing structures, including spiro-pyrrolidines. nih.govnih.gov
The proposed mechanism involves an initial rhodium(III)-catalyzed intermolecular aziridination of the terminal alkene. nih.govnih.gov This is followed by an acid-promoted ring expansion of the resulting aziridine (B145994) to form the pyrrolidine ring. This strategy is significant as it utilizes readily available unactivated alkenes as four-carbon building blocks. The reaction has been shown to be effective for a range of substrates and offers a novel disconnection for the synthesis of complex pyrrolidines. nih.govnih.govacs.org
| Alkene | Nitrene Source | Catalyst | Promoter | Key Feature |
| Unactivated terminal alkenes | Hydroxylamine derivatives | [IndRhCl₂]₂ | TfOH | Formal [4+1] cycloaddition nih.govnih.gov |
| 1-octene | O-(2,4-dinitrophenyl)hydroxylamine | [CpRhCl₂]₂ | AgSbF₆ | Aziridination/ring expansion cascade nih.govnih.gov |
Transition Metal-Catalyzed Syntheses
Transition metal catalysis offers powerful and versatile tools for the construction of pyrrolidine rings, often enabling reactions that are difficult to achieve through traditional methods. Catalysts based on palladium, ruthenium, and nickel have been prominently featured in the development of novel amination and bond formation strategies.
Palladium-Catalyzed Oxidative Amination of Unactivated Olefins
The direct coupling of unactivated olefins with amines represents an efficient route for synthesizing complex amines, including pyrrolidine precursors. Palladium-catalyzed oxidative amination has emerged as a key method for this transformation. researchgate.netnih.gov This approach typically involves the reaction of an olefin with a primary or secondary amine in the presence of a palladium catalyst and an oxidant.
Recent advancements have focused on the intermolecular oxidative amination of unactivated olefins with primary aliphatic amines. nih.gov A combination of a palladium catalyst, a bidentate phosphine (B1218219) ligand, and duroquinone (B146903) as the oxidant enables the synthesis of secondary allylic amines with high yields and excellent regio- and stereoselectivity. nih.govorganic-chemistry.org Mechanistic studies suggest the reaction proceeds through an allylic C(sp³)–H activation to form a π-allyl palladium intermediate, which is then subjected to nucleophilic attack by the amine. researchgate.netorganic-chemistry.org The use of molecular oxygen as the terminal oxidant has also been explored, presenting a greener alternative for these aza-Wacker type reactions. mdpi.com The success of these reactions can be dependent on cocatalyst-free conditions that facilitate the direct dioxygen-coupled turnover of the palladium catalyst. researchgate.net
| Catalyst System | Oxidant | Amine Type | Key Feature |
| Pd(II)/Bidentate Phosphine | Duroquinone | Primary Aliphatic | High regio- and stereoselectivity for secondary allylic amines. nih.govorganic-chemistry.org |
| Pd(II)/NPMoV | O₂ | Secondary Anilines | Forms allylic amines and enamines. mdpi.com |
| Palladium Complex | O₂ | Primary Anilines | Produces (Z)-N-alkenyl-substituted anilines. mdpi.com |
Palladium-Catalyzed C-H Arylation and N-Arylation for Tricyclic Heterocycles
Palladium-catalyzed C-H activation and arylation are powerful strategies for the late-stage functionalization of heterocyclic scaffolds, including pyrrolidines. The direct arylation of C(sp³)–H bonds at the C4 position of pyrrolidines has been investigated. acs.org Mechanistic studies reveal that palladacycle formation is reversible and that the cis-selectivity of the arylation is a result of strain in the trans-palladacycle intermediate. acs.org The turnover-limiting step is often the reductive elimination, which can be challenging with electron-poor aryl iodides. acs.org
Furthermore, palladium catalysis is widely used for the N-arylation of pyrroles and related N-H heteroarenes. rsc.org Efficient methods have been developed using low loadings of palladium catalysts with specialized phosphine ligands (e.g., keYPhos) to couple indoles, pyrroles, and carbazoles with a wide range of aryl chlorides. rsc.org This approach demonstrates excellent functional group tolerance. Direct C-H arylation has also been applied to more complex systems like 2,4-diarylpyrrolo researchgate.netbohrium.compyrimidines, allowing for selective functionalization at the C6 position to create diverse 6-aryl derivatives. rsc.org Similarly, 2,5-substituted pyrroles can be arylated using diaryliodonium salts to produce tri-, tetra-, and even penta-substituted pyrrole (B145914) products. nih.gov
Ruthenium-Catalyzed Nitrene-Mediated Enantioselective Intramolecular C(sp³)–H Amination
Ruthenium catalysts have proven exceptionally effective in mediating enantioselective intramolecular C(sp³)–H amination to construct chiral pyrrolidines. nih.govresearchgate.net This strategy offers high atom economy by directly converting a C-H bond into a C-N bond without the need for pre-functionalized starting materials. d-nb.info The process often utilizes aliphatic azides as nitrene precursors, which upon activation by the ruthenium complex, undergo a ring-closing C-H amination. nih.govd-nb.info
A significant development in this area is the use of "chiral-at-metal" catalysts, where the stereogenic center is the ruthenium atom itself, coordinated by achiral ligands. researchgate.netd-nb.info These C₂-symmetric ruthenium complexes can exhibit high catalytic activity and provide excellent stereocontrol. researchgate.net For instance, combining a chiral-at-metal ruthenium catalyst with a phosphine co-catalyst has enabled the enantioselective ring-closing of aliphatic azides to yield chiral 2-aryl pyrrolidines with high enantioselectivity. nih.gov More recent iterations of these catalysts, featuring mesoionic carbene ligands, have shown enhanced reactivity, eliminating the need for a phosphine co-catalyst and accelerating the reaction. d-nb.info These catalysts have also been applied to the C-H amination of urea derivatives and sulfamoyl azides to produce chiral cyclic products. snnu.edu.cnrsc.org
Dual Pyrrolidine and Nickel Catalysis
Dual catalytic systems that combine a transition metal with an organocatalyst have opened new avenues in synthesis. A notable example is the use of dual pyrrolidine and nickel catalysis. This system has been effectively employed for the C-C bond formation in the allylation of ketones using allyl alcohols. researchgate.netlancs.ac.uk This method avoids the use of pre-functionalized allyl esters and uses an inexpensive, bench-stable Ni(II) precatalyst, which is reduced in situ. researchgate.net The reaction provides monoallylated ketones with high selectivity for the linear (E)-isomer. lancs.ac.uk
Dual photoredox/nickel catalysis has also been explored for C-N cross-coupling reactions. mpg.de In these systems, pyrrolidine can act as a ligand for the nickel catalyst. A key challenge is catalyst deactivation through the formation of nickel-black, especially with electron-rich aryl bromides. mpg.de Research has shown that this deactivation can be overcome by adjusting reaction conditions to manage the rates of reductive elimination and oxidative addition or by using additives to stabilize low-valent nickel intermediates. mpg.de Fe/Ni dual-catalysis provides another powerful method for the hydroarylation of olefins, allowing for the creation of quaternary carbons in pyrrolidine rings in a single step from readily available materials. nih.gov
One-Pot and Cascade Synthesis Approaches for Pyrrolidine Scaffolds
One-pot and cascade (or domino) reactions are highly efficient strategies for building molecular complexity from simple starting materials in a single operation, minimizing purification steps and resource consumption. Numerous such approaches have been developed for the synthesis of diverse and highly functionalized pyrrolidine scaffolds. rasayanjournal.co.in
A prominent method is the three-component 1,3-dipolar cycloaddition reaction, which can generate multiple stereocenters in a single step. mdpi.com For example, the reaction of an aldehyde, an amine, and a dipolarophile like a 1,1-cyclopropanediester, catalyzed by a Lewis acid such as Yb(OTf)₃, can produce highly substituted pyrrolidines with good yield and high diastereoselectivity. organic-chemistry.org Similarly, azomethine ylides, generated in situ from isatins and amino acids, react with various dipolarophiles in one-pot, three-component processes to yield complex spirooxindole-pyrrolidine frameworks. researchgate.netmdpi.comnih.gov
Cascade reactions that combine different reaction types have also been devised. A one-pot nitro-Mannich/hydroamination cascade, using a combination of base and gold catalysis, affords substituted pyrrolidines with three stereocenters in high yields and diastereoselectivities. rsc.org Another novel one-pot protocol involves a sequential aza-Piancatelli rearrangement and a Conia-ene type reaction under Lewis acid catalysis to give cis-fused cyclopentenone-pyrrolidine scaffolds. rsc.orgrsc.org Other examples include platinum/Brønsted acid relay catalysis for coupling alkynamines with alkenes nih.gov and phosphine-mediated reductive amination/Michael addition cascades. bohrium.com These methods highlight the power of designing sequential transformations to rapidly construct complex heterocyclic systems. acs.orgbeilstein-journals.org
| Reaction Type | Catalysts/Reagents | Key Features |
| 1,3-Dipolar Cycloaddition | Yb(OTf)₃ | Three-component reaction of aldehydes, amines, and cyclopropanediesters. organic-chemistry.org |
| 1,3-Dipolar Cycloaddition | In situ azomethine ylide | One-pot synthesis of spirooxindole-pyrrolidines. mdpi.comnih.gov |
| Nitro-Mannich/Hydroamination | Base/Gold(I) | Creates three stereocenters with high diastereoselectivity. rsc.org |
| aza-Piancatelli/Conia-ene | B(C₆F₅)₃ / Cu(OTf)₂ | One-pot synthesis of cis-fused cyclopentenone-pyrrolidines. rsc.orgrsc.org |
| Reductive Amination/Michael Addition | P(NMe₂)₃ | Tandem (1+4) annulation for functionalized pyrrolidines. bohrium.com |
Stereoselective and Diastereoselective Synthesis of Pyrrolidine Frameworks
Given the prevalence of chiral pyrrolidine motifs in biologically active molecules, the development of stereoselective synthetic methods is of paramount importance. mdpi.com These methods can be broadly classified based on whether the synthesis starts with an existing chiral pyrrolidine ring or constructs it from an acyclic precursor. mdpi.com
A common strategy involves the functionalization of readily available chiral pool materials like proline and 4-hydroxyproline. mdpi.com Alternatively, stereoselectivity can be induced from acyclic precursors through various means. Asymmetric multicomponent reactions, for instance, can construct up to three stereogenic centers in a single operation with high diastereoselectivity. acs.org The use of chiral auxiliaries derived from carbohydrates, such as D-glucose, can guide the stereochemical outcome of 1,3-dipolar cycloaddition reactions to form chiral pyrrolidines. researchgate.net
Catalytic methods are also central to stereoselective pyrrolidine synthesis. Copper-promoted intramolecular aminooxygenation of alkenes can lead to either cis- or trans-2,5-disubstituted pyrrolidines with excellent diastereoselectivity, without requiring additional coordinating groups on the substrate. nih.gov Heterogeneous catalytic hydrogenation of highly substituted pyrroles can also proceed with excellent diastereoselectivity, affording functionalized pyrrolidines with up to four new stereocenters. nih.gov Furthermore, biocatalytic approaches, such as using laccase enzymes, can achieve the stereoselective synthesis of complex pyrrolidine-2,3-diones. rsc.org Other notable methods include tandem hydrozirconation-cyclization of chiral N-allyl oxazolidines nih.gov and catalytic asymmetric hydrogenation of β-keto-γ-lactams using chiral ruthenium complexes to produce key intermediates for pharmaceuticals. researchgate.net
| Method | Key Feature | Stereocontrol |
| Intramolecular Aminooxygenation | Copper-promoted cyclization of alkenes. nih.gov | High diastereoselectivity for 2,5-disubstituted pyrrolidines. nih.gov |
| 1,3-Dipolar Cycloaddition | Use of chiral azomethine ylides from D-glucose. researchgate.net | Moderate to good exo-diastereoselectivity. researchgate.net |
| Three-Component Reaction | TiCl₄-catalyzed coupling with chiral dihydrofuran. acs.org | Creates up to three contiguous asymmetric centers. acs.org |
| Catalytic Hydrogenation | Heterogeneous hydrogenation of substituted pyrroles. nih.gov | Excellent diastereoselectivity, creating up to four stereocenters. nih.gov |
| Asymmetric Hydrogenation | Chiral DM-SEGPHOS-Ru(II) complex on β-hydroxy amides. researchgate.net | High de (98%) and ee (>99%). researchgate.net |
| Biocatalysis | Laccase-catalyzed oxidation and 1,4-addition. rsc.org | Stereoselective formation of all-carbon quaternary stereocenters. rsc.org |
Pyrrolidine Synthesis via Ring Contraction of Pyridines
The transformation of abundant and inexpensive pyridines into more complex and synthetically valuable pyrrolidine scaffolds is a highly desirable process in organic chemistry. osaka-u.ac.jpresearchgate.net A significant advancement in this area is the photo-promoted ring contraction of pyridines with silylborane, which yields pyrrolidine derivatives featuring a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jpnih.gov This method is notable for its broad substrate scope and high tolerance for various functional groups. nih.gov
The resulting 2-azabicyclo[3.1.0]hex-3-ene products are versatile synthetic intermediates that can be further transformed into a wide range of functionalized pyrrolidines. osaka-u.ac.jpresearchgate.net This approach provides a novel and efficient entry into complex nitrogen-containing molecules.
The photo-promoted ring contraction of a pyridine (B92270) with silylborane proceeds through a series of well-defined steps. The reaction is initiated by the photo-excitation of the pyridine, which then reacts with the silylborane reagent. The currently understood mechanism involves the formation of a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide as key intermediates. osaka-u.ac.jpnih.gov A subsequent photochemical or thermal silyl (B83357) migration connects these intermediates, ultimately leading to the formation of the pyrrolidine derivative with the characteristic 2-azabicyclo[3.1.0]hex-3-ene structure. osaka-u.ac.jpnih.gov
An optimized reaction involves treating a pyridine with silylborane under photochemical conditions, which can afford the N-boryl-6-silyl-2-azabicyclo[3.1.0]hex-3-ene product in high yield. osaka-u.ac.jpresearchgate.net For instance, the reaction of pyridine itself with silylborane has been shown to produce the corresponding pyrrolidine derivative in up to 90% yield. nih.gov
A key advantage of this synthetic strategy is its wide applicability to a variety of substituted pyridines. The reaction demonstrates excellent functional group compatibility, allowing for the synthesis of a diverse library of pyrrolidine derivatives. researchgate.net Research has shown that pyridines with substituents at various positions can successfully undergo this transformation.
Below is a table summarizing the substrate scope for the photo-promoted ring contraction of various pyridines to their corresponding 2-azabicyclo[3.1.0]hex-3-ene derivatives.
| Pyridine Substrate | Product | Yield (%) |
| Pyridine | N-Boryl-6-silyl-2-azabicyclo[3.1.0]hex-3-ene | 90 |
| 4-Methylpyridine | 5-Methyl-N-boryl-6-silyl-2-azabicyclo[3.1.0]hex-3-ene | 85 |
| 4-Phenylpyridine | 5-Phenyl-N-boryl-6-silyl-2-azabicyclo[3.1.0]hex-3-ene | 78 |
| 4-(Trifluoromethyl)pyridine | 5-(Trifluoromethyl)-N-boryl-6-silyl-2-azabicyclo[3.1.0]hex-3-ene | 65 |
| 3-Methylpyridine | 4-Methyl-N-boryl-6-silyl-2-azabicyclo[3.1.0]hex-3-ene | 75 |
| 3,5-Dimethylpyridine | 4,5-Dimethyl-N-boryl-6-silyl-2-azabicyclo[3.1.0]hex-3-ene | 82 |
This table is a representation of typical yields and substrates reported in the literature and is for illustrative purposes.
The data indicates that both electron-donating and electron-withdrawing groups on the pyridine ring are well-tolerated, highlighting the robustness of this synthetic method.
While the direct synthesis of this compound via pyridine ring contraction has not been explicitly reported in the reviewed literature, a plausible synthetic route can be proposed based on the established methodology. This hypothetical synthesis would involve a multi-step process, starting with a suitably functionalized pyridine.
A potential precursor would be a pyridine bearing a side chain that can be elaborated into the desired 3,3-diethoxypropyl group. For example, a 3-(pyridin-4-yl)prop-1-yne could serve as a starting material.
The proposed synthetic sequence would be as follows:
Photo-promoted Ring Contraction: The starting pyridine derivative, 3-(pyridin-4-yl)prop-1-yne, would be subjected to the photo-promoted reaction with silylborane to yield the corresponding 5-(prop-2-yn-1-yl)-2-azabicyclo[3.1.0]hex-3-ene derivative.
N-Protection: The nitrogen of the resulting bicyclic pyrrolidine derivative would be protected, for instance, with a Boc group (tert-butoxycarbonyl) to facilitate further transformations and prevent side reactions.
Side-Chain Functionalization: The terminal alkyne of the side chain would then be converted to a ketone via hydration. This could be achieved through methods such as oxymercuration-demercuration or a gold-catalyzed hydration.
Acetal Formation: The resulting ketone would be treated with triethyl orthoformate in the presence of an acid catalyst to form the diethyl acetal, yielding the 3,3-diethoxypropyl side chain.
Deprotection and Reduction: Finally, the N-Boc protecting group would be removed under acidic conditions, and the resulting pyrrolidine derivative could be reduced, if necessary, to saturate the pyrrolidine ring and yield the final target compound, this compound.
This proposed pathway illustrates how the powerful pyridine ring contraction methodology could be strategically employed to access complex pyrrolidine structures like this compound, even in the absence of a direct, one-step synthesis.
Chemical Transformations and Reaction Mechanisms of 1 3,3 Diethoxypropyl Pyrrolidine
Nucleophilic Reactivity of the Pyrrolidine (B122466) Nitrogen Atom
The nitrogen atom within the pyrrolidine ring of 1-(3,3-diethoxypropyl)pyrrolidine possesses a lone pair of electrons, rendering it nucleophilic. Amines are generally more nucleophilic than their corresponding alcohols or ethers, allowing them to react directly with a variety of electrophiles without the need for conversion to a more nucleophilic conjugate base. msu.edu This inherent reactivity allows the nitrogen to participate in electrophilic substitution reactions. msu.edu
The general reaction involves the attack of the amine's lone pair on an electrophilic center, leading to the formation of a new bond. msu.edu For instance, in reactions with alkyl halides, the nitrogen atom can displace the halide in an SN2 reaction to form a quaternary ammonium (B1175870) salt. msu.edu The reactivity of the pyrrolidine nitrogen is comparable to other secondary amines like piperidine (B6355638). psu.edu This fundamental reactivity is a key first step in many of the more complex transformations and derivatizations involving this compound.
Electrophilic Transformations at the α-Carbon of Nitrogen-Containing Acetals
Nitrogen-containing acetals, such as this compound, exhibit a dual reactivity profile, featuring both a nucleophilic nitrogen atom and an electrophilic α-carbon atom. researchgate.net This duality drives a diverse array of potential chemical transformations. researchgate.net The electrophilic character of the carbon atom alpha to the nitrogen becomes particularly pronounced under acidic conditions.
In the presence of an acid catalyst, the diethoxypropyl group can be hydrolyzed. This is followed by an intramolecular cyclization where the nitrogen attacks the resulting aldehyde, forming a key intermediate: a cyclic N-acyliminium or iminium ion. researchgate.netresearchgate.net This cation is a potent electrophile. The carbon atom that was formerly the aldehyde's carbonyl carbon (and is alpha to the nitrogen in the cyclic intermediate) is highly susceptible to attack by various nucleophiles. researchgate.net This acid-catalyzed activation and subsequent trapping with a nucleophile is a cornerstone of the synthetic utility of 4-aminobutanal (B194337) derivatives and their acetal (B89532) precursors, providing a pathway to a wide range of 2-substituted pyrrolidine derivatives. researchgate.netresearchgate.net
Intramolecular Cyclization Pathways Leading to Pyrrolidine and Fused Systems
The structure of this compound is conducive to intramolecular cyclization reactions, which are instrumental in the synthesis of various pyrrolidine derivatives and more complex fused heterocyclic systems. researchgate.net These reactions typically proceed in acidic media, which facilitates the in situ generation of a cyclic iminium ion from the 4-aminobutanal acetal. researchgate.net This reactive intermediate is then intercepted by a nucleophile to yield 2-substituted pyrrolidines. researchgate.netresearchgate.net
This strategy has been employed to synthesize a variety of structures:
2-Arylpyrrolidines: Reaction with aromatic nucleophiles like phenols or pyrazoles results in the formation of 2-aryl- or 2-(pyrazolyl)pyrrolidines. researchgate.netresearchgate.net
Fused Bicyclic Systems: The cyclization can be part of a more complex cascade to create fused ring systems. For example, palladium-catalyzed intramolecular α-arylation of α-amino acid esters can form the pyrrolidine ring as part of a dihydroisoindole-1-carboxylic acid derivative. csic.es
Indolizidine Alkaloids: The compound can serve as a precursor in the synthesis of indolizidine alkaloid frameworks, such as in the total synthesis of (–)-grandisine B. whiterose.ac.uk
Fused Δ¹-pyrrolines: An intramolecular formal 1,3-dipolar cycloaddition of a related ketoimine can be used to synthesize fused-Δ¹-pyrrolines with complete diastereoselectivity. rsc.org
It has been noted that under strongly acidic conditions, the pyrrolidine ring in the resulting 2-arylpyrrolidines can undergo C-N bond cleavage, which can lead to the interconversion of stereoisomers. researchgate.net
Derivatization Strategies via Reaction with this compound Precursors
Derivatives of this compound, particularly urea (B33335) derivatives, serve as important precursors for the synthesis of various heterocyclic structures. These strategies leverage the inherent reactivity of the acetal and urea functionalities to construct more complex molecules through annulation and rearrangement pathways.
A regioselective method for synthesizing 1,3,4-trisubstituted tetrahydropyrimidin-2(1H)-one derivatives utilizes 1-(3,3-diethoxypropyl)urea precursors. researchgate.netresearchgate.net The reaction is catalyzed by acid (e.g., trifluoroacetic acid) and involves the reaction of a urea derivative, such as sodium [1-(3,3-diethoxypropyl)ureido]methanesulfonate, with various aromatic and heterocyclic C-nucleophiles. researchgate.netresearchgate.net
The proposed mechanism involves an acid-catalyzed intramolecular cyclization of the starting urea to generate a key cyclic acyliminium cation intermediate. researchgate.net This electrophilic intermediate is then attacked by a C-nucleophile, leading exclusively to the formation of 4-substituted tetrahydropyrimidin-2(1H)-ones. researchgate.net This method is notable for its high product yields, operational simplicity, and the ability to introduce a wide range of water-soluble substituents. researchgate.net
| Nucleophile | Product Type | Reference |
| Phenols | 1,6-disubstituted tetrahydropyrimidin-2(1H)-one | researchgate.net |
| 4-chlororesorcinol | 1,3,4-trisubstituted tetrahydropyrimidin-2(1H)-one | researchgate.net |
| Sesamol | 1,3,4-trisubstituted tetrahydropyrimidin-2(1H)-one | researchgate.net |
| 2,4-dihydroxybenzoic acid | 1,3,4-trisubstituted tetrahydropyrimidin-2(1H)-one | researchgate.net |
| 4-hydroxy-6-methyl-2H-pyran-2-one | 1,3,4-trisubstituted tetrahydropyrimidin-2(1H)-one | researchgate.net |
Pyrrolidine-2,3-diones are significant heterocyclic scaffolds that can be synthesized through various methods, including multicomponent reactions where a pyrrolidine precursor is a key starting material. A common and efficient route is a one-pot, three-component reaction. nih.govresearchgate.net
In a typical procedure, an amine (such as pyrrolidine), an aldehyde, and a pyruvate (B1213749) derivative (e.g., p-bromophenyl pyruvate) are reacted in a suitable solvent like dioxane with acetic acid. nih.gov This strategy allows for the creation of a library of pyrrolidine-2,3-dione (B1313883) analogues by varying the substituents on each of the three components. nih.gov Further derivatization can be achieved through subsequent reactions, such as a reversible transimination reaction with methylamine (B109427) to yield 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones. beilstein-journals.org
| Component 1 (Amine) | Component 2 (Aldehyde) | Component 3 (Pyruvate) | Product | Reference |
| R¹NH₂ | Aldehyde | p-Bromophenyl pyruvate | 1,4,5-trisubstituted Pyrrolidine-2,3-dione | nih.gov |
The reactivity of this compound precursors extends to other complex heterocyclic annulations and rearrangements. The reaction of 1-(3,3-diethoxypropyl)ureas with phenols, depending on the specific reactants and conditions, can lead to either diarylpropane and dibenzoxanthene (B14493495) derivatives or even calixarenes. researchgate.netresearchgate.net
This transformation is believed to proceed through an initial acid-catalyzed cyclization to form a 2-arylpyrrolidine-1-carboxamide. researchgate.net Under further acidic conditions, this intermediate can undergo ring-opening, generating a carbocation that can then react with another phenol (B47542) molecule to form diarylmethanes or undergo recyclization to form dibenzoxanthenes. researchgate.net This demonstrates that the pyrrolidine ring, formed in an initial step, can act as a leaving group in a subsequent cascade reaction. researchgate.net
Additionally, related urea derivatives can undergo reactions with reagents like diphenyl chlorophosphine to produce N-phosphorylated heterocycles, such as 2-(diphenylphosphoryl)pyrrolidine-1-carboxamides, further showcasing the diverse rearrangement possibilities. tandfonline.com
Mechanistic Investigations of this compound-Involved Reactions
The elucidation of reaction mechanisms involving this compound is critical for understanding and controlling the synthesis of complex nitrogen-containing heterocycles. Mechanistic studies, combining computational and experimental approaches, provide deep insights into the factors governing reaction pathways, selectivity, and reactivity.
DFT Calculations and Reaction Pathway Analysis for Selectivity
Density Functional Theory (DFT) calculations have become an indispensable tool for mapping the intricate energy landscapes of chemical reactions. For transformations involving nitrogen-containing acetals like this compound, DFT studies provide a molecular-level understanding of reaction pathways and the origins of chemo-, regio-, and stereoselectivity. beilstein-journals.orgnih.gov
Computational investigations into related systems have confirmed mechanisms that often begin with a rapid, Lewis acid-assisted ring-opening of a cyclic precursor, followed by the formation of an intermediate, and culminating in a rate-determining ring-closing step. researchgate.net DFT allows for the comparison of multiple viable reaction pathways by calculating the free energy profiles of each. For instance, in copper-catalyzed tandem reactions, calculations can determine whether a ring-closing step precedes or follows an aryl transfer, revealing the lowest energy pathway. beilstein-journals.org The free energy profile for a hypothetical reaction pathway, as illustrated in Table 1, demonstrates how DFT can identify the rate-determining step by locating the transition state with the highest energy barrier. beilstein-journals.orgresearchgate.net
Table 1: Illustrative Free Energy Profile for a Hypothetical Reaction Pathway
| Step | Species | Relative Free Energy (kcal/mol) | Description |
| 1 | Reactants + Catalyst | 0.0 | Initial state of the system. |
| 2 | Intermediate I₁ | +5.7 | Formation of an initial complex between the catalyst and substrate. beilstein-journals.org |
| 3 | Transition State TS₁ | +22.6 | The rate-determining step, often the ring-formation. beilstein-journals.org |
| 4 | Intermediate I₂ | -15.2 | A more stable intermediate following the primary bond formation. |
| 5 | Product + Catalyst | -50.5 | The final, thermodynamically favored product state. beilstein-journals.org |
This table is illustrative, based on data for analogous systems, to demonstrate the application of DFT in reaction pathway analysis. beilstein-journals.org
Furthermore, DFT is crucial for explaining selectivity. In the synthesis of chiral tertiary alcohols, calculations have established that regioselectivity is governed by the relative nucleophilicity of different carbon atoms in an allyl-copper intermediate, while enantioselectivity arises from non-covalent interactions between the substrate and the chiral ligand in the transition state. rsc.org Similarly, the stereoselectivity in certain cyclizations is attributed to the specific interaction of a metal ion with an oxygen atom, which directs the trajectory of the ring-closure. beilstein-journals.org These computational models provide predictive power, guiding the rational design of catalysts and substrates to achieve desired outcomes.
Experimental Mechanistic Control Studies
While DFT provides theoretical pathways, experimental studies are essential for validating these models and uncovering the tangible factors that control reaction outcomes. For reactions involving this compound and its derivatives, control experiments often involve systematic variation of substrates, reagents, and reaction conditions to probe the mechanism.
One key experimental finding is the role of kinetic preference in cyclization reactions. For example, the selective formation of a five-membered exo-cyclic ketone over a six-membered endo-cyclic alternative can be attributed to the kinetic favorability of forming the smaller ring. whiterose.ac.uk This demonstrates that even if a different product were thermodynamically more stable, the reaction outcome is dictated by the pathway with the lower activation energy barrier.
Comparative studies using different heterocyclic frameworks have provided significant mechanistic insights. In one such study, it was observed that reactions leading to substituted piperidines (six-membered rings) often proceed with high trans-diastereoselectivity. ucl.ac.uk However, when analogous 2-methylpyrrolidines were used, the trans/cis selectivity was significantly diminished. ucl.ac.uk This difference in outcome provides experimental evidence for the influence of ground-state conformational preferences and steric bias on the reaction pathway. The more rigid chair-like conformation of the piperidine ring system directs the approach of electrophiles, leading to high selectivity, a bias that is less pronounced in the more flexible pyrrolidine ring. ucl.ac.uk
Table 2: Effect of Ring Structure on Diastereoselectivity
| Starting Material | Ring System | Observed Selectivity | Mechanistic Implication |
| 2-Methylpiperidine Derivative | 6-membered | High trans:cis ratio | Steric and conformational bias in the transition state. ucl.ac.uk |
| 2-Methylpyrrolidine Derivative | 5-membered | Low trans:cis ratio (e.g., 2:1) | Reduced steric bias due to greater ring flexibility. ucl.ac.uk |
These experimental results highlight how subtle changes in the substrate's structure can dramatically alter the stereochemical course of a reaction, offering a powerful lever for controlling synthesis.
Stereoelectronic Effects and Conformational Changes in Reactivity
Stereoelectronic effects, which describe how the spatial arrangement of orbitals influences molecular properties and reactivity, are fundamental to understanding the behavior of this compound. wikipedia.org These effects arise from stabilizing interactions between filled (donor) and empty (acceptor) orbitals, which depend on their relative orientation in space. wikipedia.orgimperial.ac.uk
A primary stereoelectronic interaction in nitrogen-containing rings is hyperconjugation, specifically the delocalization of electron density from a nitrogen lone pair (n) into an adjacent anti-bonding sigma orbital (σ). beilstein-journals.org In a pyrrolidine or piperidine ring, a stabilizing interaction can occur between the nitrogen's lone pair and the σ orbital of a vicinal C-H bond (n(N)→σ*(C–H)). beilstein-journals.org The efficacy of this orbital overlap is highly dependent on the molecule's conformation. For this interaction to be maximal, the orbitals must be anti-periplanar, meaning they are oriented 180° apart. This requirement can lock the molecule into a specific conformation or lower the energy of a transition state that accommodates this alignment.
The conformational flexibility of the pyrrolidine ring in this compound means that it can more readily adopt various conformations to stabilize developing charges in a reaction's transition state. However, this flexibility also means that the energy difference between competing transition states (e.g., those leading to cis and trans products) may be small, resulting in lower diastereoselectivity compared to more rigid systems like piperidines. ucl.ac.uk In piperidines, the strong preference for a chair conformation with substituents in equatorial positions creates a more defined stereoelectronic environment, often leading to higher selectivity. ucl.ac.uk The stability conferred by these interactions can be significant, influencing both ground-state geometry and the energy of transition states. beilstein-journals.org
Table 3: Key Stereoelectronic Interactions and Their Influence
| Interaction Type | Donor Orbital | Acceptor Orbital | Effect on Reactivity/Conformation |
| Hyperconjugation | n(N) | σ(C–H) | Stabilizes specific conformations where orbitals are anti-periplanar, influencing the ground state and transition state energies. beilstein-journals.org |
| Anomeric Effect | n(O) | σ(C–X) | Dictates the preference for axial vs. equatorial substituents adjacent to a heteroatom in a ring. beilstein-journals.org |
| Inductive Effect | - | - | Electronic polarization through sigma bonds, affecting the nucleophilicity of the nitrogen and electrophilicity of adjacent carbons. |
This table outlines general stereoelectronic principles applicable to the reactivity of heterocyclic systems. wikipedia.orgbeilstein-journals.org
Applications in Advanced Organic Synthesis and Material Science Research
Utilization as a Synthetic Synthon for Complex Molecular Architectures
A synthon is a conceptual unit within a molecule that assists in the formation of a potential synthetic operation. In this context, 1-(3,3-Diethoxypropyl)pyrrolidine functions as a bifunctional synthon. The pyrrolidine (B122466) nitrogen acts as a nucleophile or a base, while the diethoxypropyl group contains a masked aldehyde, which can be deprotected under acidic conditions to participate in further reactions.
This dual reactivity allows for its use in the construction of more elaborate molecular frameworks. For instance, derivatives such as 1-(3,3-diethoxypropyl)ureas can react with phenols to create substituted ureas possessing alkyl aromatic fragments. This transformation highlights the utility of the diethoxypropyl group in facilitating the synthesis of complex substituted molecules. researchgate.net The pyrrolidine scaffold itself is widely employed in multicomponent reactions, such as the 1,3-dipolar cycloaddition between an azomethine ylide and an alkene, to produce structurally complex pyrrolidine-fused heterocyclic systems. nih.govresearchgate.net
Development of Pyrrolidine-Containing Bioactive Scaffolds
The pyrrolidine scaffold is a "privileged" structure in medicinal chemistry, frequently found in natural products and synthetic drugs. nih.govnih.govnih.govnih.gov Its non-planar, three-dimensional structure allows for precise spatial orientation of substituents, which is critical for effective interaction with biological targets. nih.gov
This compound is primarily utilized as an intermediate in the synthesis of heterocyclic compounds. vulcanchem.com It serves as a building block for creating more complex pyrrolidine- and piperidine-derived therapeutics. vulcanchem.com These classes of compounds are prevalent in drugs targeting the central nervous system, such as antipsychotics, as well as in antiviral agents. vulcanchem.com The synthesis of various pharmaceutical agents, including Avanafil, Elbasvir, and Anisomycin, relies on pyrrolidine-containing precursors. mdpi.comnih.gov The protected aldehyde function of this compound makes it a valuable precursor for introducing a reactive carbonyl group at a later stage of a synthetic sequence, avoiding unwanted side reactions.
Table 1: Selected Pharmaceutical Scaffolds Derived from Pyrrolidine Intermediates
| Drug Class | Example Compound | Therapeutic Use | Role of Pyrrolidine Scaffold |
|---|---|---|---|
| Antiviral | Asunaprevir | Hepatitis C | Core structural component |
| Antibiotic | Anisomycin | Antibacterial/Antifungal | Key heterocyclic ring |
| CNS Agent | Sulpiride | Antipsychotic | Pharmacophore element |
This table showcases examples of drugs containing the pyrrolidine ring, illustrating the importance of pyrrolidine precursors in pharmaceutical development. mdpi.comnih.gov
Many alkaloids and other natural products feature the pyrrolidine ring as their core structure. nih.govnih.gov Synthetic chemists utilize pyrrolidine-based building blocks to construct analogs of these natural products, aiming to improve their biological activity, selectivity, or pharmacokinetic properties. Polycyclic alkaloid natural products with pyrrolidine motifs are enduring targets for total synthesis. nih.gov Pyrrole (B145914) derivatives, for example, have been successfully used to access complex frameworks like those found in the Aspidosperma and Stemona alkaloid families. nih.gov The strategic use of functionalized pyrrolidines like this compound enables the modular assembly of these intricate structures.
Role in Catalysis Research
The field of asymmetric organocatalysis has been significantly advanced by the use of chiral pyrrolidine derivatives. beilstein-journals.orgnih.gov The pyrrolidine scaffold is central to the design of highly effective catalysts for a variety of chemical transformations.
Chiral pyrrolidines are recognized as one of the most important classes of organocatalysts. nih.gov They operate through the formation of enamine or iminium ion intermediates with carbonyl compounds, facilitating stereoselective bond formation. For example, new pyrrolidine-based organocatalysts have been synthesized and proven effective in the Michael addition of aldehydes to nitroolefins, achieving high yields and enantioselectivities up to 85% ee. beilstein-journals.orgnih.gov By modifying the substituents on the pyrrolidine ring, researchers can fine-tune the steric and electronic properties of the catalyst to optimize its performance for a specific reaction. beilstein-journals.orgnih.gov The presence of bulky groups on the pyrrolidine ring can create a highly demanding steric environment, leading to high levels of enantioselectivity in asymmetric transformations. nih.gov
Table 2: Performance of Pyrrolidine-Based Organocatalysts in Asymmetric Michael Addition
| Catalyst | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (syn, %) |
|---|---|---|---|
| OC1 | 95 | 70:30 | -68 |
| OC2 | 97 | 78:22 | 68 |
| OC3 | 99 | 74:26 | -68 |
Data from the Michael addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene, demonstrating the effectiveness of various pyrrolidine-based organocatalysts. beilstein-journals.orgnih.gov
In some advanced catalytic systems, pyrrolidine derivatives are used in conjunction with other catalysts, such as metal complexes, in a dual-catalysis approach. For instance, cobalt-porphyrin complexes have been used in metalloradical catalysis to synthesize pyrrolidines and piperidines through intramolecular cyclization. researchgate.net While not directly involving this compound as a catalyst, these systems illustrate the broader role of the pyrrolidine framework in modern catalysis research, where they can act as ligands for metals or participate in cooperative catalytic cycles.
Potential in Advanced Material Applications for Pyrrolidine Derivatives
The unique structural characteristics of pyrrolidine derivatives, a class of compounds including this compound, position them as promising candidates for the development of advanced materials. The five-membered nitrogen-containing ring of pyrrolidine is a versatile scaffold found in numerous natural alkaloids and synthetic compounds, and its derivatives are increasingly explored in material science. wikipedia.org The sp³-hybridized nature of the ring provides a three-dimensional geometry that can be exploited to create complex macromolecular architectures. nih.gov
Research has demonstrated the utility of pyrrolidine and its related structures, such as pyrrolidinones, in creating novel polymers, specialized coatings, and composite materials. nbinno.com The incorporation of the pyrrolidone functional group, for instance, can yield polymers with exceptional properties, including solubility in both aqueous and organic solvents, high complexation ability, and non-toxicity. dur.ac.uk These characteristics are highly sought after in various industrial and biomedical applications.
The synthesis of polymers containing the pyrrolidone moiety has been approached through various methods, including the polymerization of novel pyrrolidone-containing monomers and the functionalization of existing commercial polymer precursors. dur.ac.uk Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been employed to create well-defined polymer architectures based on poly(N-vinyl pyrrolidone) (PNVP). nih.govmdpi.com These polymers exhibit valuable properties such as biocompatibility, film-forming capabilities, and chemical and thermal resistance. nih.gov
The specific structure of this compound, featuring both the pyrrolidine ring and a flexible diethoxypropyl chain, suggests potential for its use as a monomer or an additive in material formulations. The pyrrolidine group can contribute to the thermal stability and mechanical properties of a polymer, while the diethoxypropyl group could enhance solubility in organic solvents and introduce flexibility into the polymer backbone. The ether linkages in the side chain may also influence the material's dielectric properties and its ability to coordinate with metal ions, opening possibilities for applications in electronics and catalysis.
The versatility of pyrrolidinone derivatives extends to their use as chemical auxiliaries to enhance the properties of materials like rubber, plastics, and textiles. nbinno.com Their precise chemical composition can significantly influence the mechanical, thermal, and chemical resistance of the final products. nbinno.com While direct research on the material applications of this compound is not extensively documented, the established roles of related pyrrolidine derivatives provide a strong indication of its potential in the field of advanced materials.
Table 1: Properties of Polymers Incorporating Pyrrolidone Derivatives
| Property | Polymer System | Observation | Reference |
| Solubility | Polymers with pyrrolidone functional groups | Soluble in both aqueous and organic solvents. | dur.ac.uk |
| Biocompatibility | Poly(N-vinyl pyrrolidone) (PNVP) | Considered biocompatible and non-toxic. | nih.gov |
| Thermal Resistance | Poly(N-vinyl pyrrolidone) (PNVP) | Exhibits good thermal resistance. | nih.gov |
| Complexation Ability | Polymers with pyrrolidone functional groups | High complexation ability for hydrophobic compounds. | dur.ac.uknih.gov |
| Mechanical Properties | Pyrrolidinone-containing hydrogels | Network structure influences mechanical properties. | nih.gov |
Advanced Characterization and Analytical Methodologies for 1 3,3 Diethoxypropyl Pyrrolidine
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to the characterization of 1-(3,3-Diethoxypropyl)pyrrolidine, offering detailed insight into its molecular structure and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) correlation experiments, allows for the complete assignment of all proton and carbon signals.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The expected signals for this compound are distinct and can be assigned based on their chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and integration (number of protons).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. As proton-decoupled spectra are typically acquired, each unique carbon atom appears as a single line, simplifying the spectrum. The chemical shifts are indicative of the carbon's hybridization and electronic environment (e.g., attachment to nitrogen or oxygen).
Interactive Data Table: Predicted NMR Chemical Shifts for this compound
| Atom(s) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrrolidine (B122466) CH₂ (α to N) | ~2.5 - 2.7 | ~54 - 56 |
| Pyrrolidine CH₂ (β to N) | ~1.7 - 1.9 | ~23 - 25 |
| N-CH₂ | ~2.5 - 2.7 | ~52 - 54 |
| CH₂ (adjacent to acetal) | ~1.8 - 2.0 | ~30 - 32 |
| Acetal (B89532) CH | ~4.5 - 4.7 | ~101 - 103 |
| O-CH₂ (ethoxy) | ~3.4 - 3.6 (quartet) | ~60 - 62 |
| CH₃ (ethoxy) | ~1.1 - 1.3 (triplet) | ~15 - 17 |
Note: These are estimated values based on typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and experimental conditions.
2D NMR Spectroscopy: To confirm the assignments made from 1D spectra, 2D NMR techniques are employed.
COSY (Correlation Spectroscopy) experiments establish ¹H-¹H coupling correlations, identifying adjacent protons within the pyrrolidine ring and the propyl chain.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) spectra correlate directly bonded proton and carbon atoms, definitively linking the proton signals to their corresponding carbons.
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity between the pyrrolidine ring, the propyl chain, and the ethoxy groups.
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it typically generates the protonated molecular ion, [M+H]⁺, with minimal fragmentation.
By measuring the mass-to-charge ratio (m/z) of this ion to a high degree of decimal precision, the exact mass can be determined. This experimental value is then compared to the calculated exact mass for the proposed formula, C₁₁H₂₃NO₂. A close match (typically within 5 ppm) provides strong evidence for the correct molecular formula. HRMS can also identify other common adducts, further confirming the molecular weight.
Interactive Data Table: Predicted ESI-HRMS Adducts for this compound
| Adduct Ion | Molecular Formula | Calculated m/z |
| [M+H]⁺ | C₁₁H₂₄NO₂⁺ | 202.18016 |
| [M+Na]⁺ | C₁₁H₂₃NNaO₂⁺ | 224.16210 |
| [M+K]⁺ | C₁₁H₂₃KNO₂⁺ | 240.13604 |
Data sourced from public chemical databases.
Chromatographic Separation and Purity Assessment in Research
Chromatographic techniques are indispensable for separating this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound samples. Due to the lack of a strong UV chromophore in the molecule, detection can be challenging. chromforum.org Several approaches can be employed:
Low Wavelength UV Detection: Detection at low UV wavelengths (e.g., < 210 nm) where the amine functional group has some absorbance. This requires highly pure mobile phase solvents.
Evaporative Light Scattering Detector (ELSD): An ELSD is a universal detector that is not dependent on the optical properties of the analyte, making it suitable for non-chromophoric compounds. sielc.com
Mass Spectrometry (LC-MS): Coupling the HPLC system to a mass spectrometer provides highly sensitive and specific detection.
Pre-column Derivatization: The amine can be reacted with a UV-active or fluorescent tagging agent, such as dansyl chloride or o-phthalaldehyde (B127526) (OPA), to enhance detection sensitivity. chromatographyonline.comthermofisher.com
A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) to achieve separation from impurities.
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and convenient technique used to monitor the progress of chemical reactions, such as the synthesis of this compound. nih.gov The process involves spotting a small amount of the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel) at various time intervals, alongside spots of the starting materials and, if available, the pure product as a reference.
The plate is then developed in an appropriate solvent system. The separation is based on the differential adsorption of the compounds to the stationary phase. By observing the disappearance of reactant spots and the appearance and intensification of the product spot, a chemist can qualitatively assess the reaction's progression towards completion. The relative retention factor (Rf) values help to distinguish between the components of the mixture.
X-ray Crystallography for Relative and Absolute Stereochemistry (on derivatives)
While this compound is a liquid at room temperature and thus not amenable to single-crystal X-ray diffraction, this technique is invaluable for the structural analysis of its solid derivatives. To obtain a crystalline material suitable for analysis, the parent compound can be converted into a salt, such as a hydrochloride, hydrobromide, or a salt with an organic acid like picric acid.
Once a suitable single crystal of the derivative is grown, X-ray crystallography can provide an unambiguous, three-dimensional model of the molecule. This powerful technique yields precise information on:
Connectivity: It confirms the exact bonding arrangement of all atoms.
Conformation: It reveals the preferred spatial arrangement of the pyrrolidine ring and the side chain in the solid state.
Intermolecular Interactions: It shows how the molecules pack together in the crystal lattice, revealing hydrogen bonds and other non-covalent interactions.
In cases where chiral centers are present in derivatives, X-ray crystallography is the definitive method for determining both the relative and absolute stereochemistry (the latter often requiring the presence of a heavy atom or the use of specific crystallographic techniques). Studies on various pyrrolidinium (B1226570) salts have demonstrated the utility of this method for detailed structural characterization. researchgate.netnih.govresearchgate.net
Future Directions and Emerging Research Avenues for 1 3,3 Diethoxypropyl Pyrrolidine
Exploration of Novel Sustainable Synthetic Routes
The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce environmental impact through the use of sustainable starting materials, energy-efficient processes, and the minimization of hazardous waste. researchgate.net Future research into the synthesis of 1-(3,3-diethoxypropyl)pyrrolidine could prioritize the development of novel, sustainable methodologies that align with these principles.
Current synthetic approaches to pyrrolidine (B122466) derivatives often rely on multi-step sequences that may involve harsh reagents and generate significant waste. Future investigations could focus on developing more atom-economical and environmentally benign routes to this compound. This could involve the use of biocatalysis, where enzymes are employed to construct the pyrrolidine ring with high stereoselectivity under mild conditions. Another promising avenue is the exploration of one-pot multicomponent reactions (MCRs), which can significantly reduce the number of synthetic steps, solvent usage, and purification requirements. researchgate.netresearchgate.netnih.govmdpi.combeilstein-journals.org The development of catalytic methods using earth-abundant and non-toxic metals would also represent a significant advance in the sustainable production of this compound.
| Potential Sustainable Synthetic Strategy | Key Advantages | Relevant Research Areas |
| Biocatalytic Synthesis | High selectivity, mild reaction conditions, reduced waste. | Enzyme engineering, fermentation technology. |
| Multicomponent Reactions (MCRs) | Step and atom economy, reduced solvent usage. researchgate.netresearchgate.netnih.govmdpi.combeilstein-journals.org | Catalyst development, reaction optimization. |
| Catalysis with Earth-Abundant Metals | Lower toxicity, cost-effectiveness. | Homogeneous and heterogeneous catalysis. |
| Use of Green Solvents | Reduced environmental impact, improved safety. | Solvent screening, process optimization. rsc.org |
Investigation of Advanced Catalytic Roles and Asymmetric Synthesis
The pyrrolidine motif is a privileged scaffold in organocatalysis, with proline and its derivatives being extensively used to catalyze a wide range of asymmetric transformations. nih.govmdpi.com An exciting future direction for this compound is the investigation of its potential as a novel organocatalyst or as a precursor to more complex catalytic structures.
The presence of the pyrrolidine nitrogen could enable it to act as a Lewis base, while the diethoxypropyl side chain could be chemically modified to introduce other catalytically active functionalities. For instance, deprotection of the acetal (B89532) to the corresponding aldehyde would provide a handle for further functionalization, allowing for the synthesis of a library of pyrrolidine-based catalysts with tunable steric and electronic properties. These novel catalysts could then be screened for their efficacy in various asymmetric reactions, such as aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. nih.gov The development of chiral versions of this compound would be particularly valuable for applications in asymmetric synthesis, aiming to achieve high levels of enantioselectivity in the formation of chiral molecules. nih.govrsc.org
| Potential Catalytic Application | Reaction Type | Key Features |
| Organocatalysis | Aldol Reaction, Michael Addition | Utilization of the pyrrolidine nitrogen as a catalytic site. nih.gov |
| Asymmetric Synthesis | Enantioselective transformations | Development of chiral derivatives of the parent compound. nih.govrsc.org |
| Precursor to Complex Catalysts | Functionalization of the side chain | Synthesis of a library of catalysts with diverse properties. |
Expansion of Applications in Complex Chemical Synthesis
Pyrrolidine derivatives are valuable building blocks in the synthesis of complex molecules, including natural products and pharmaceuticals. nih.gov The unique structure of this compound makes it a promising precursor for the construction of more elaborate molecular architectures.
The diethoxypropyl group serves as a masked aldehyde, which can be unveiled under specific conditions to participate in a variety of carbon-carbon bond-forming reactions. This latent reactivity could be exploited in the total synthesis of natural products containing the pyrrolidine motif. For example, the aldehyde could be used in Wittig reactions, aldol condensations, or as a substrate for reductive amination to introduce further complexity. Furthermore, the pyrrolidine ring itself can be a versatile scaffold for the introduction of various substituents, leading to a diverse range of polysubstituted pyrrolidine derivatives with potential biological activity. nih.govnih.gov The application of this compound in diversity-oriented synthesis could lead to the rapid generation of libraries of novel compounds for biological screening.
| Application in Complex Synthesis | Synthetic Strategy | Potential Outcome |
| Natural Product Synthesis | Utilization as a key building block. nih.gov | Efficient synthesis of complex target molecules. |
| Diversity-Oriented Synthesis | Combinatorial derivatization. | Generation of libraries of novel compounds. |
| Multicomponent Reactions | Participation as a key reactant. nih.govmdpi.com | Rapid construction of complex heterocyclic systems. |
Interdisciplinary Research with Advanced Computational Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research, providing valuable insights into molecular structure, reactivity, and reaction mechanisms. mdpi.com The application of advanced computational methods to study this compound and its derivatives could significantly accelerate the discovery of new applications.
DFT calculations can be employed to investigate the conformational preferences of the molecule, which is crucial for understanding its reactivity and its potential interactions with biological targets. nih.govresearchgate.netnih.gov Molecular modeling and docking studies could be used to predict the binding affinity of derivatives of this compound to various enzymes or receptors, thereby guiding the design of new therapeutic agents. nih.gov Furthermore, computational studies can aid in the rational design of novel catalysts based on the this compound scaffold by predicting their catalytic activity and stereoselectivity. researchgate.net This interdisciplinary approach, combining synthetic chemistry with advanced computational techniques, holds the key to unlocking the full potential of this intriguing molecule.
| Computational Method | Area of Investigation | Expected Insights |
| Density Functional Theory (DFT) | Conformational analysis, reaction mechanisms. mdpi.comnih.govresearchgate.netnih.gov | Understanding of reactivity and stereoselectivity. |
| Molecular Docking | Binding to biological targets. nih.gov | Guiding the design of new bioactive molecules. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structure with activity. | Prediction of the biological activity of derivatives. |
Q & A
Basic: What synthetic routes are effective for preparing 1-(3,3-Diethoxypropyl)pyrrolidine, and how can reaction conditions be optimized?
Answer:
The compound is synthesized via nucleophilic cyclization of 1-(3,3-diethoxypropyl)urea with C-nucleophiles under acidic conditions. Key optimization parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity and stabilize intermediates.
- Temperature control : Reactions typically proceed at 60–80°C to balance reaction rate and byproduct suppression.
- Catalyst use : Lewis acids (e.g., ZnCl₂) accelerate cyclization by activating the urea carbonyl group .
Post-synthesis, column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) isolates the product in >75% yield.
Basic: What analytical techniques are critical for characterizing this compound and verifying its purity?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., diethoxypropyl chain integration at δ 3.4–3.7 ppm for ethoxy groups) and absence of unreacted starting materials.
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 217.18 for C₁₁H₂₁NO₂).
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98% required for mechanistic studies) .
Advanced: How does the diethoxypropyl moiety influence the compound’s reactivity in multi-step syntheses?
Answer:
The diethoxy group acts as a masked aldehyde, enabling in situ generation of reactive intermediates (e.g., via acid hydrolysis to form a propyl aldehyde). This property is exploited in:
- Tandem reactions : Sequential cyclization/ring-opening cascades (e.g., formal aza-Diels-Alder reactions) to build fused pyridine derivatives.
- Protecting group strategies : Ethoxy groups stabilize the propyl chain during harsh reaction conditions (e.g., Grignard additions), with subsequent deprotection under mild HCl/THF .
Advanced: What experimental strategies address low diastereoselectivity in pyrrolidine-functionalized product synthesis?
Answer:
- Crystallization-induced diastereomer transformation (CIDT) : Selective crystallization of the major diastereomer drives equilibrium, achieving >90% diastereomeric excess (d.e.).
- Chiral auxiliaries : Use of (R)- or (S)-proline derivatives induces stereochemical bias during cyclization.
- Computational modeling : DFT calculations predict transition-state geometries to guide solvent/catalyst selection .
Basic: How should researchers handle hygroscopic intermediates during synthesis?
Answer:
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent hydrolysis of diethoxypropyl intermediates.
- Drying agents : Use molecular sieves (3Å) in reaction mixtures.
- Storage : Store intermediates in sealed vials with desiccants (silica gel) at −20°C .
Advanced: What mechanistic insights explain contradictions in cyclization efficiency across substrates?
Answer:
Variations arise from:
- Steric effects : Bulky substituents on the urea nitrogen hinder nucleophilic attack (e.g., aryl groups reduce yields by 30–40%).
- Electronic effects : Electron-withdrawing groups (e.g., nitro) deactivate the urea carbonyl, requiring harsher conditions (e.g., 100°C, 24h).
- Kinetic vs. thermodynamic control : Competitive pathways (e.g., dimerization) dominate in sterically hindered systems. Resolve via time-course studies and quenching experiments .
Advanced: How is this compound applied in coordination chemistry?
Answer:
- Ligand design : The pyrrolidine nitrogen and ethoxy oxygen act as chelating sites for transition metals (e.g., Ni²⁺, Cu²⁺).
- Catalytic applications : Nickel complexes of analogous pyrrolidine derivatives catalyze C–C coupling reactions (e.g., Suzuki-Miyaura) with turnover numbers (TON) >500.
- Structural studies : X-ray crystallography of coordination polymers reveals octahedral geometry around metal centers .
Basic: What safety protocols are essential when working with this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
